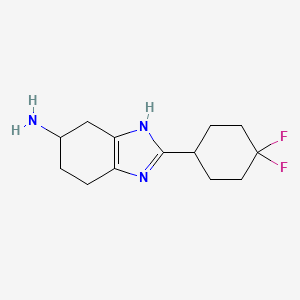![molecular formula C13H17NO3 B13218774 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)
3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in electron-donating interactions, influencing the reactivity and binding affinity of the compound. The phenyl ring and oxopropanoic acid moiety contribute to the overall stability and solubility of the compound, facilitating its interactions with various biological targets .
Comparison with Similar Compounds
4-(Dimethylamino)cinnamic acid: Shares the dimethylamino group and phenyl ring but differs in the presence of a cinnamic acid moiety.
p-Dimethylaminocinnamaldehyde: Contains a similar dimethylamino group and phenyl ring but has an aldehyde functional group instead of a ketone.
Uniqueness: 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both the dimethylamino group and the dimethyl-substituted oxopropanoic acid moiety makes it a versatile compound with diverse applications in various fields of research.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,12(16)17)11(15)9-5-7-10(8-6-9)14(3)4/h5-8H,1-4H3,(H,16,17) |
InChI Key |
BZODNOUBCWTAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


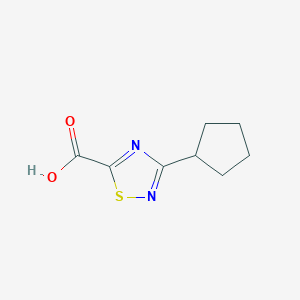

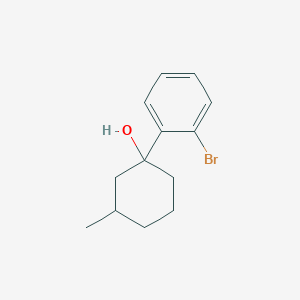

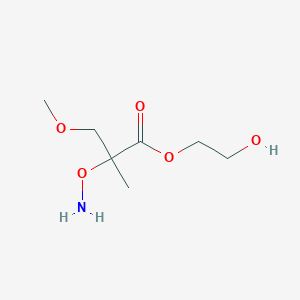
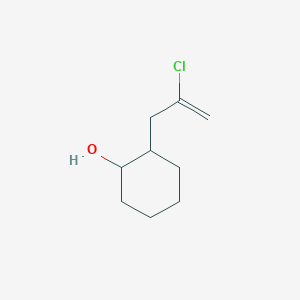
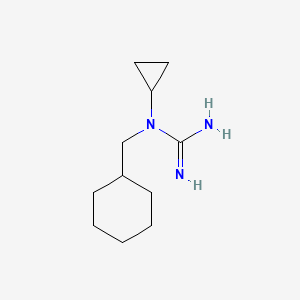
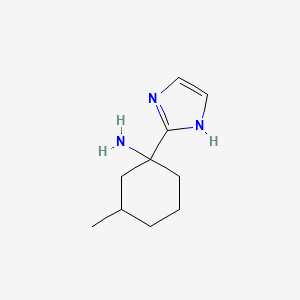
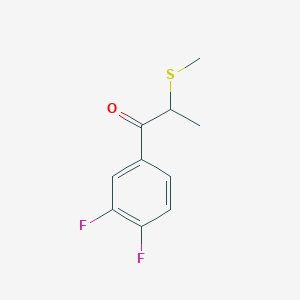
![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)


